Substituted pyrroles
Pyrrole derivatives, or substituted pyrroles, are a class of heterocyclic compounds characterized by the presence of a five-membered ring structure containing one nitrogen atom. These molecules exhibit a broad range of structural diversity due to various substituents that can be attached at different positions around the pyrrole ring. The substitution patterns significantly influence their chemical properties and reactivity, making substituted pyrroles valuable in both academic research and industrial applications.
In pharmaceuticals, substituted pyrroles often serve as precursors for drug development, with potential uses ranging from anti-inflammatory agents to anticancer drugs. Their aromatic nature and electron-donating or -withdrawing substituents contribute to their unique biological activities. In organic synthesis, these compounds are also crucial intermediates in the construction of complex molecules.
Additionally, substituted pyrroles find applications in materials science, particularly in the development of conductive polymers and sensors due to their electronic properties and structural flexibility. Their tunable characteristics make them suitable for various chemical and biological studies, offering researchers versatile tools for exploration and innovation.

Structure | Chemical Name | CAS | MF |
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1H-Pyrrole-3-propanoicacid, 4-methyl- | 2386-23-4 | C8H11NO2 |
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2-(1H-pyrrol-3-yl)ethan-1-ol | 22186-59-0 | C6H9NO |
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2-(1H-pyrrol-2-yl)ethan-1-ol | 22186-60-3 | C6H9NO |
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3-(1H-pyrrol-1-yl)-Pentanedioic acid | 23757-03-1 | C9H11NO4 |
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2,3,5-trimethyl-1H-pyrrole | 2199-41-9 | C7H11N |
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1-Isopropyl-1H-pyrrole-2-carbonitrile | 101001-62-1 | C8H10N2 |
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BODIPY-FL | 165599-63-3 | C14H15BF2N2O2 |
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2-ethyl-1H-Pyrrol-1-amine | 126356-14-7 | C6H10N2 |
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Ethanone,2-bromo-1-(1H-pyrrol-1-yl)- | 143501-78-4 | C6H6BrNO |
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BODIPY 493/503 | 121207-31-6 | C14H17BF2N2 |
Related Literature
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